4'-Methyl-3-(2-thienyl)acrylophenone
Description
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDTWPBSXBJOY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6028-89-3 | |
| Record name | 4'-METHYL-3-(2-THIENYL)ACRYLOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
4'-Nitro-3-(2-thienyl)acrylophenone (CAS 6028-92-8)
- Structure: Differs by a nitro (-NO₂) group at the 4'-position instead of methyl.
- Physical Properties: LogP (octanol/water): 3.552 McGowan Volume (McVol): 181.85 ml/mol Molecular Weight: 275.28 g/mol (C₁₃H₉NO₃S) .
- However, its higher logP compared to the methyl analogue suggests improved lipophilicity and membrane permeability .
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate
- Structure : Features a fluorophenyl group instead of thienyl and an acetylated phenyl ring.
- Role : Serves as an intermediate in synthesizing fluorinated styrylchromones, which exhibit pharmaceutical activity . The fluorine atom introduces electronegativity, altering electronic distribution and possibly enhancing metabolic stability .
4'-Methyl-3-(1-naphthyl)acrylophenone
- Structure : Replaces the thienyl group with a bulkier naphthyl moiety (C₂₀H₁₆O).
Physicochemical Properties
Q & A
Q. What are the key considerations in optimizing the synthesis of 4'-Methyl-3-(2-thienyl)acrylophenone to achieve high yields?
- Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between 4'-methylacetophenone and 2-thiophenecarboxaldehyde under basic conditions. Key factors include:
- Catalyst selection : NaOH or KOH in ethanol/water mixtures are common, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve regioselectivity .
- Temperature control : Reflux conditions (70–80°C) minimize side reactions like over-oxidation of the thienyl group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the α,β-unsaturated ketone.
Table 1 : Representative Synthesis Parameters from Analogous Studies
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aldol Condensation | 4-methylacetophenone + 2-thiophenecarboxaldehyde | NaOH, EtOH, reflux | 68–75% | |
| Purification | Crude product | Column chromatography (hexane:EtOAc 7:3) | 85% |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the planar α,β-unsaturated ketone system and confirms regiochemistry. Space group assignments (e.g., P21/c) and bond-length analysis (C=O: ~1.22 Å; C=C: ~1.45 Å) are critical .
- NMR : 1H NMR (DMSO-d6) shows distinct signals: δ 2.45 (s, CH3), 6.85–7.80 (m, thienyl and aromatic protons), and 7.90 (d, J = 15.6 Hz, α,β-unsaturated proton) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .
Q. How can researchers address solubility and stability challenges during experimental handling?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Sonication (30 min) enhances dissolution for biological assays.
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the thienyl group or ketone hydrolysis. Monitor degradation via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
Advanced Research Questions
Q. What mechanistic insights guide the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- Electron-deficient dienophile : The α,β-unsaturated ketone acts as a dienophile. Computational studies (DFT, B3LYP/6-31G*) predict regioselectivity with electron-rich dienes (e.g., furan derivatives), favoring endo transition states .
- Kinetic studies : Monitor reaction progress via UV-Vis (λmax ~320 nm for conjugated system) or in-situ IR (C=O stretch at ~1680 cm⁻¹). Rate constants correlate with solvent polarity (higher rates in DMF vs. toluene) .
Q. How can structural modifications enhance the biological activity of acrylophenone derivatives?
- Methodological Answer :
- Pharmacophore modeling : Replace the thienyl group with substituted phenyl rings (e.g., 4-fluoro, ) to modulate lipophilicity (ClogP) and target binding .
- Bioactivity assays : Test against kinases (e.g., EGFR) using fluorescence polarization (IC50 determination) or bacterial models (MIC assays for antimicrobial activity) .
Table 2 : Structure-Activity Relationships (SAR) of Analogous Compounds
| Substituent | Biological Target | IC50/MIC | Reference |
|---|---|---|---|
| 4-Fluorophenyl | EGFR kinase | 2.3 µM | |
| 2-Thienyl | E. coli | 16 µg/mL |
Q. What experimental strategies resolve contradictions in reported crystallographic data for acrylophenone derivatives?
- Methodological Answer :
- Data validation : Cross-check unit cell parameters (e.g., a=8.21 Å, b=11.03 Å, c=14.56 Å for P21/c) against Cambridge Structural Database entries.
- Temperature-dependent studies : Low-temperature (100 K) XRD reduces thermal motion artifacts. For example, resolved a 0.05 Å discrepancy in C=O bond lengths at 100 K vs. room temperature .
Q. How do solvent effects influence the photophysical properties of this compound?
- Methodological Answer :
- UV-Vis spectroscopy : Solvatochromic shifts (e.g., λmax = 315 nm in hexane vs. 335 nm in methanol) indicate π→π* transitions sensitive to polarity.
- TD-DFT calculations : Simulate solvent effects (PCM model) to correlate experimental absorbance with HOMO-LUMO gaps (~3.8 eV in gas phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
